(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene
Description
Properties
IUPAC Name |
(4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-2,6-7H,3-5H2/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIMBUHYEDZXBU-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions.
Industrial Production Methods
Industrial production of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the double bond in the cyclohexene ring can yield saturated cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or ethers can be formed.
Oxidation Products: Alcohols, ketones, or carboxylic acids may be obtained.
Reduction Products: Saturated cyclohexane derivatives are typical products.
Scientific Research Applications
Chemistry
In organic synthesis, (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene serves as a versatile building block for the construction of complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s chiral nature and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and biologically active molecules. It can be used to develop new drugs with potential therapeutic applications.
Industry
In material science, (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is used in the production of specialty polymers and advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene exerts its effects depends on the specific application. In chemical reactions, the bromomethyl and trifluoromethyl groups act as reactive sites for nucleophilic or electrophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Key Observations:
Structural Features :
- The target compound’s cyclohexene scaffold differs from aromatic (e.g., 1-benzyl-4-(chloromethyl)benzene) or oxygen-containing heterocycles (e.g., oxane derivatives).
- Substituent reactivity varies: bromomethyl groups are superior leaving groups compared to chloromethyl, making the target compound more reactive in nucleophilic substitutions .
Data Inconsistencies :
- The formula C₈H₁₀BrF₃ is listed for both the target compound and 4-(chloromethyl)oxane-4-carbonitrile, despite the latter’s name implying a chlorine substituent. This suggests possible transcription errors in the catalogue .
- Molecular weights for C₈H₁₀BrF₃ (e.g., 179.06 vs. 159.62) are inconsistent with calculated values (~243 g/mol), further indicating data reliability issues.
Functional Group Impact: Trifluoromethyl (-CF₃): Enhances metabolic stability and electronegativity in the target compound, which is absent in analogues like methyl 5-(bromomethyl)-2-cyanobenzoate. Nitrile (-CN): Present in 4-(chloromethyl)oxane-4-carbonitrile, it increases polarity and reactivity in click chemistry applications.
Notes on Data Limitations
The Enamine Ltd catalogue contains discrepancies in molecular formulas and weights, necessitating verification through independent sources (e.g., NMR, mass spectrometry). Researchers should cross-check CAS numbers and structural descriptors before experimental use.
Biological Activity
(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is a chiral organic compound notable for its unique structure and potential biological applications. The presence of bromomethyl and trifluoromethyl groups on the cyclohexene ring enhances its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by:
- Chirality : The (4R,5R) configuration contributes to its specific interactions with biological molecules.
- Functional Groups : The bromomethyl group can participate in nucleophilic substitutions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
The biological activity of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is largely attributed to its ability to interact with molecular targets such as enzymes or receptors. These interactions can occur through:
- Covalent Bonding : The bromomethyl group may form covalent bonds with nucleophilic sites on proteins.
- Non-Covalent Interactions : The trifluoromethyl group can enhance hydrophobic interactions, facilitating binding to lipid membranes or protein active sites.
Biological Activity Overview
Research indicates that this compound may have several biological applications:
1. Pharmaceutical Applications
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for modifications that can lead to biologically active derivatives. For instance:
- Potential Antagonists : Similar compounds have been developed as antagonists for various receptors, suggesting that (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene could be explored for similar activities .
2. Enzyme Inhibition
In studies involving enzyme interactions, the compound may inhibit specific enzymes through competitive or non-competitive mechanisms. This property is crucial in drug development, particularly for cancer therapies where enzyme inhibition plays a significant role .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene, a comparison with structurally similar compounds is essential:
| Compound Name | Functional Groups | Biological Activity | Notes |
|---|---|---|---|
| (4R,5R)-4-(Chloromethyl)-5-(trifluoromethyl)cyclohexene | Chloromethyl | Moderate | Less reactive than bromine |
| (4R,5R)-4-(Bromomethyl)-5-(difluoromethyl)cyclohexene | Difluoromethyl | Low | Reduced lipophilicity |
| (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexane | None | Low | Saturated structure limits reactivity |
The presence of both bromine and trifluoromethyl groups in (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene provides enhanced reactivity and potential for diverse biological applications compared to its analogs.
Case Studies
- Synthesis of Pharmaceutical Intermediates : Research has demonstrated that derivatives of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene exhibit promising activity against certain cancer cell lines when modified appropriately .
- Enzyme Interaction Studies : Experimental data indicate that compounds similar to (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene can inhibit key metabolic enzymes involved in steroid hormone synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
